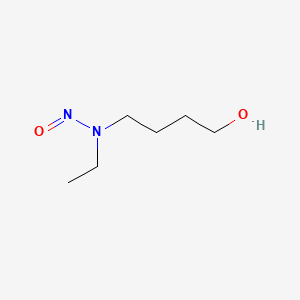
N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Overview
Description
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is used primarily in scientific research, particularly in studies related to cancer and toxicology.
Mechanism of Action
Target of Action
The primary target of N-Ethyl-N-(4-hydroxybutyl)nitrosamine is the urothelium . The urothelium is the epithelial lining of the urinary bladder, and it plays a crucial role in the barrier function of the bladder.
Mode of Action
This compound interacts with its target, the urothelium, to induce changes that lead to the development of tumors . .
Biochemical Pathways
It is known that the compound can induce high-level invasive tumors in the bladder , suggesting that it affects pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol .
Result of Action
The primary result of this compound’s action is the induction of bladder cancer . The compound is a carcinogen and can induce histologically relevant aggressive urinary bladder cancer in animal models . The resulting tumors are histologically comparable to human urinary bladder tumorigenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s carcinogenic effect can be enhanced by factors such as cigarette smoking and occupational exposure to certain chemicals .
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-(4-hydroxybutyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol/aldehyde dehydrogenase, which oxidizes the alcohol group of this compound to form N-ethyl-N-(3-carboxypropyl)nitrosamine . This metabolic activation is crucial for its carcinogenic effects. Additionally, this compound has been shown to interact with DNA, leading to mutations and subsequent cancer development .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It primarily targets urothelial cells in the bladder, causing DNA damage and mutations . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to increase the expression of inflammatory cytokines such as IL18 and IFNγ-responsive genes, which are associated with the early stages of malignant transformation in bladder cells . These changes contribute to the development and progression of bladder cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. Upon metabolic activation, the compound forms reactive intermediates that bind to DNA, causing mutations . These mutations can affect the expression of critical genes such as p53, RAS, and H19, which are involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to induce oxidative stress and inflammation, further contributing to its carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound induces a robust inflammatory response in the bladder, characterized by increased expression of inflammatory cytokines and immune cell infiltration . Over time, this inflammatory response is silenced, and the primary carcinoma progresses. Long-term exposure to this compound leads to the development of high-grade, invasive bladder tumors . The stability and degradation of the compound in laboratory settings are also important factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces urothelial hyperplasia and dysplasia, which are precursors to cancer . Higher doses lead to the formation of invasive urothelial carcinomas with a high mutational burden . Toxic or adverse effects, such as liver damage and systemic toxicity, have been observed at very high doses . These dosage-dependent effects are crucial for understanding the compound’s carcinogenic potential and for developing safe exposure limits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylbutylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted nitrosamines.
Scientific Research Applications
N-Ethyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying the reactivity and stability of nitrosamines.
Biology: It is used to investigate the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: Research on this compound contributes to understanding the mechanisms of cancer development and the potential therapeutic interventions.
Industry: It is used in the development of safety guidelines and regulations for handling nitrosamines in industrial settings.
Comparison with Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine with similar carcinogenic properties, primarily used in bladder cancer research
N-Nitrosodiethylamine: A well-known nitrosamine used in toxicology studies due to its potent carcinogenic effects.
N-Nitrosodimethylamine: Another nitrosamine commonly studied for its environmental and health impacts.
Uniqueness: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which includes an ethyl group and a hydroxylbutyl group. This structure influences its reactivity and the types of biological effects it induces. Its ability to specifically target the urinary bladder makes it a valuable compound for studying bladder carcinogenesis.
Properties
IUPAC Name |
N-ethyl-N-(4-hydroxybutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWPRHGGVOPPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203384 | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54897-62-0 | |
| Record name | 4-(Ethylnitrosoamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[ethyl(nitroso)amino]butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-N-BUTAN-4-OL-NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes certain species more susceptible to EHBN-induced bladder cancer than others?
A1: Research suggests that the varying susceptibilities of different species to EHBN-induced bladder cancer might be linked to differences in their metabolism of the compound. Specifically, the amount of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), a key carcinogenic metabolite of EHBN, excreted in urine varies between species. [] For example, mice primarily excrete the glycine conjugate of BCPN, the carcinogenic metabolite of the related compound BBN, which might explain their lower susceptibility compared to rats. []
Q2: How does EHBN compare to its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in terms of bladder carcinogenicity in mice?
A2: EHBN demonstrates a similar level of carcinogenicity to BBN in the bladders of male BALB/c mice. Both compounds induce bladder cancers with comparable growth patterns, histological types (primarily transitional cell carcinoma), and invasive characteristics. [] Interestingly, EHBN appears to be more potent than BBN in inducing vascular tumors within the bladder wall. []
Q3: Does the presence of a pre-existing condition like cyclophosphamide-induced bladder injury affect EHBN-induced bladder carcinogenesis in mice?
A3: Interestingly, intraperitoneal injections of cyclophosphamide, known to induce bladder injury, do not seem to impact the incidence of bladder carcinomas or the development of vascular tumors in the bladder wall caused by EHBN in mice. []
Q4: How does the histological presentation of EHBN-induced bladder cancer differ between rats and mice?
A4: EHBN-induced bladder cancer presents differently in rats compared to mice. [] In rats, the induced tumors are predominantly papillary and non-invasive. [] Conversely, in mice, EHBN exposure leads to predominantly non-papillary and invasive tumors. [] This difference is further emphasized by the higher incidence of squamous cell carcinomas in mice exposed to EHBN, compared to rats. []
Q5: What is the role of uracil in EHBN-induced bladder carcinogenesis?
A5: Uracil, known to cause bladder cell proliferation, acts as a powerful enhancer in multi-stage bladder carcinogenesis models involving EHBN. [, ] Even at low doses, EHBN, in combination with uracil, significantly increases the incidence of pre-neoplastic lesions and promotes the development of papillary or nodular hyperplasia and papillomas in the bladder. []
Q6: How do gap junctional intercellular communication and connexin expression change during EHBN-induced bladder carcinogenesis?
A6: EHBN-induced bladder carcinogenesis in rats is associated with increased gap junctional intercellular communication capacity and upregulation of connexins 26 and 43. [] This finding challenges the conventional understanding of gap junctions and connexins as tumor suppressors, suggesting their potential role in promoting tumor growth in certain contexts. []
Q7: What is known about the long-term effects of exposure to low doses of EHBN in mice?
A7: Studies have shown that long-term exposure of male B6C3F1 mice to low doses of EHBN (0.025%) for periods extending to 36 weeks leads to a high incidence of invasive bladder cancers, primarily squamous cell carcinomas (68%). [] Notably, a significant proportion of these tumors exhibited aggressive behavior, with invasion into surrounding tissues like the prostate and even metastasis to the lungs. []
Q8: Can you elaborate on the specific types of invasive bladder cancers induced by EHBN in B6C3F1 mice?
A8: In a time-and dose-dependent study, B6C3F1 mice exposed to EHBN developed a significant number of invasive bladder cancers. [] These included 55 squamous cell carcinomas (SCCs), 25 transitional cell carcinomas (TCCs), and 1 adenocarcinoma. [] Notably, the SCCs were generally more aggressive, exhibiting higher anaplastic grade and more extensive invasion compared to TCCs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





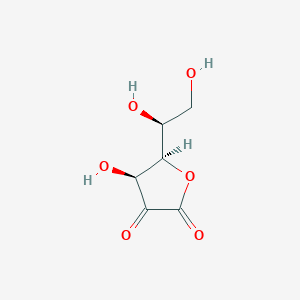
![ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate](/img/structure/B1212671.png)


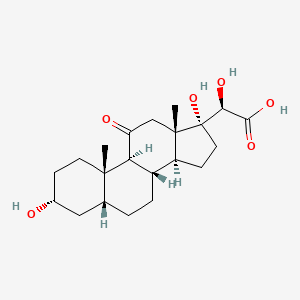

![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)
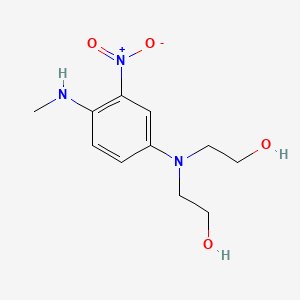

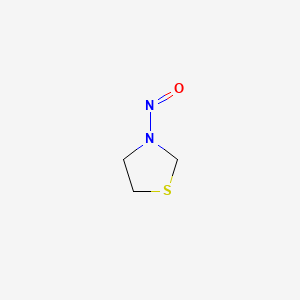
![Bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1212686.png)
